molecular formula C₇H₁₁ClN₂S₂ B1140006 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride CAS No. 106139-15-5

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride

Cat. No. B1140006
M. Wt: 222.76
InChI Key:
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Patent
US06291198B1

Procedure details

2,2′-dipyridyldisulfide (13.2 g) was dissolved in 100 ml of methanol. Under vigorously stirring, 3.4 g of 2-mercaptoethylamine hydrochloride in 30 ml of methanol was added dropwise thereto. The reaction mixture was stirred for 1 hour and 40 minutes and the solvent was distilled off. Ethyl acetate was added to the resulting residue for crystallization and crystals were collected by filtration. Crude crystals thus obtained were recrystallized from methanol-ether. The mother liquor was concentrated and crystallized again from ether to obtain 5.62 g of S-(2-pyridylthio)-2-mercaptoethylamine hydrochloride (hereinafter referred to as Compound (2)) (yield 84%). The chemical formula of Compound (2) is shown below.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1[CH:6]=[C:5]([S:7][S:8][C:9]2[N:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)N=CC=1.[ClH:15].SCC[NH2:19]>CO>[ClH:15].[N:14]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[S:8][S:7][CH2:5][CH2:6][NH2:19] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
C1=CC=NC(=C1)SSC2=CC=CC=N2
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
Cl.SCCN
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Under vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 hour and 40 minutes
Duration
40 min
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the resulting residue for crystallization and crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
Crude crystals thus obtained
CUSTOM
Type
CUSTOM
Details
were recrystallized from methanol-ether
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was concentrated
CUSTOM
Type
CUSTOM
Details
crystallized again from ether

Outcomes

Product
Name
Type
product
Smiles
Cl.N1=C(C=CC=C1)SSCCN
Measurements
Type Value Analysis
AMOUNT: MASS 5.62 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.